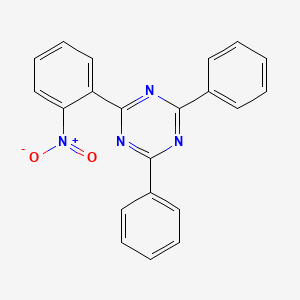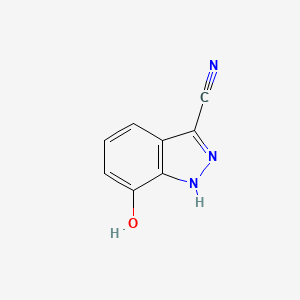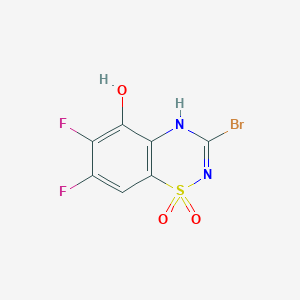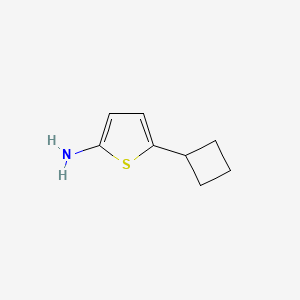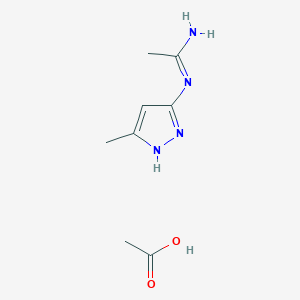
acetic acid;N'-(5-methyl-1H-pyrazol-3-yl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;N’-(5-methyl-1H-pyrazol-3-yl)ethanimidamide is a compound that features a pyrazole ring substituted with a methyl group and an ethanimidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N’-(5-methyl-1H-pyrazol-3-yl)ethanimidamide typically involves the cyclization of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles, which can be further modified to obtain the desired compound . Another method involves the condensation and hydrolysis of corresponding acids followed by cyclization under tetrahydrofuran solvent medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;N’-(5-methyl-1H-pyrazol-3-yl)ethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclization, and various catalysts for substitution reactions. The conditions typically involve mild temperatures and solvents like ethanol or tetrahydrofuran .
Major Products
The major products formed from these reactions include substituted pyrazoles, oxidized derivatives, and reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Acetic acid;N’-(5-methyl-1H-pyrazol-3-yl)ethanimidamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential use in developing antileishmanial and antimalarial drugs. It has shown promising results in molecular simulation studies, indicating its potential as a therapeutic agent.
Antimicrobial Applications: Derivatives of this compound have been evaluated for their antimicrobial potential, with some showing good activity against various microbial strains.
Polymer Synthesis: The compound can be used as a monomer or cross-linking agent in the synthesis of polymers with unique properties such as high thermal stability and resistance to chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;N’-(5-methyl-1H-pyrazol-3-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. For instance, in the context of prostate cancer therapy, derivatives of this compound act as androgen receptor antagonists, blocking the signaling pathways activated in prostate cancer cells . This blockage inhibits the proliferation of cancer cells and induces apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-methyl-1H-pyrazol-3-yl)acetic acid: This compound shares a similar pyrazole ring structure but differs in its functional groups.
1-methyl-1H-pyrazol-5-yl)acetic acid: Another similar compound with a methyl group on the pyrazole ring.
Uniqueness
Acetic acid;N’-(5-methyl-1H-pyrazol-3-yl)ethanimidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H14N4O2 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
acetic acid;N'-(5-methyl-1H-pyrazol-3-yl)ethanimidamide |
InChI |
InChI=1S/C6H10N4.C2H4O2/c1-4-3-6(10-9-4)8-5(2)7;1-2(3)4/h3H,1-2H3,(H3,7,8,9,10);1H3,(H,3,4) |
InChI-Schlüssel |
MBNOAFDQORUFRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1)N=C(C)N.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


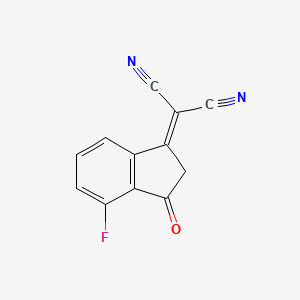

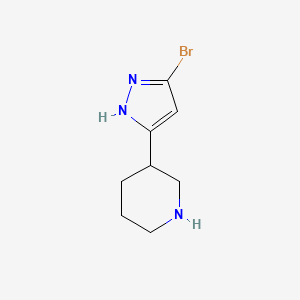
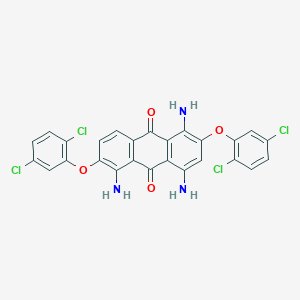
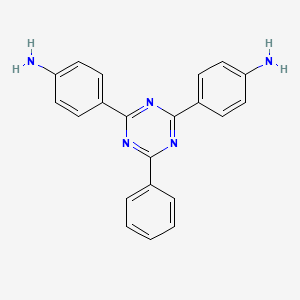
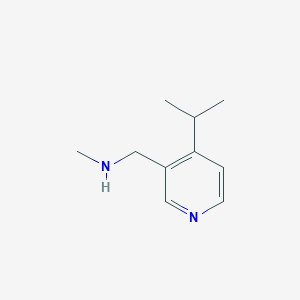
![1,1'-(4,4'-Dimethoxy-[2,2'-bipyridine]-6,6'-diyl)diethanone](/img/structure/B13132563.png)


![2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B13132591.png)
